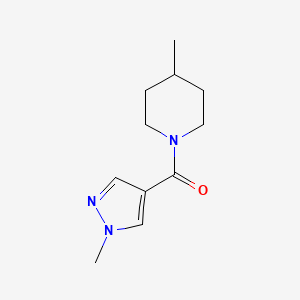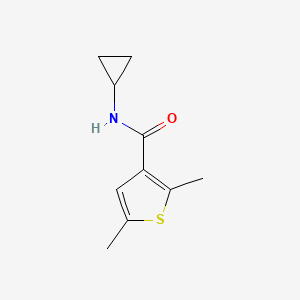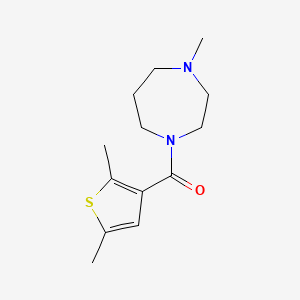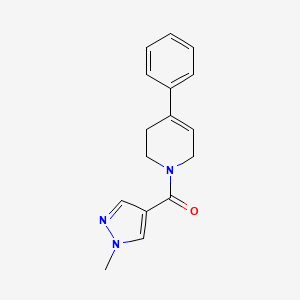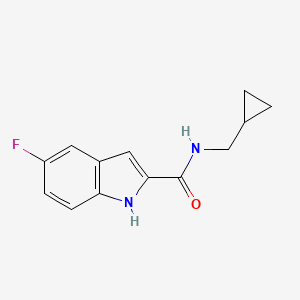
N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has gained significant attention in recent years due to its potential application in cancer immunotherapy. CPI-444 works by blocking the adenosine A2A receptor, which is often overexpressed in cancer cells and suppresses the immune system's response to tumors.
作用機序
N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide works by selectively blocking the adenosine A2A receptor, which is overexpressed in cancer cells and immune cells within the tumor microenvironment. Adenosine is a signaling molecule that is released by cancer cells and immune cells in response to stress and inflammation. It binds to the adenosine A2A receptor and suppresses the activity of immune cells, allowing cancer cells to evade detection and destruction. By blocking the adenosine A2A receptor, N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide can enhance the activity of immune cells and promote the destruction of cancer cells.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide has been shown to have a significant impact on the tumor microenvironment. It can enhance the infiltration of immune cells into the tumor, increase the production of pro-inflammatory cytokines, and reduce the expression of immunosuppressive molecules. These effects can lead to increased tumor cell death and improved overall survival in preclinical models.
実験室実験の利点と制限
One of the major advantages of N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide is its specificity for the adenosine A2A receptor. This allows for targeted inhibition of the receptor without affecting other adenosine receptors or unrelated signaling pathways. However, one limitation of N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide is its relatively short half-life, which can limit its effectiveness in vivo. Additionally, the optimal dosing and scheduling of N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide in combination with other cancer immunotherapies are still being investigated.
将来の方向性
There are several future directions for the development of N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide. One area of interest is the combination of N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide with other cancer immunotherapies, such as checkpoint inhibitors and adoptive T cell therapy. Another direction is the investigation of N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide in other types of cancer, such as lung cancer and melanoma. Additionally, the optimization of dosing and scheduling for N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide in clinical trials will be important for its eventual approval as a cancer immunotherapy. Overall, N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide has shown promising results in preclinical studies and has the potential to improve cancer immunotherapy outcomes in the future.
合成法
The synthesis of N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide involves multiple steps, including the reaction of 5-fluoroindole-2-carboxylic acid with cyclopropylmethylamine, followed by the coupling of the resulting intermediate with N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final product is obtained through purification by column chromatography. This synthesis method has been published in several research papers and has been optimized for high yield and purity.
科学的研究の応用
N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide has been extensively studied for its potential application in cancer immunotherapy. It is believed that the adenosine A2A receptor plays a crucial role in suppressing the immune system's response to tumors. By blocking this receptor, N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide can enhance the activity of immune cells, such as T cells and natural killer cells, and promote the destruction of cancer cells. Several preclinical studies have demonstrated that N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide can enhance the efficacy of other cancer immunotherapies, such as checkpoint inhibitors and adoptive T cell therapy.
特性
IUPAC Name |
N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-10-3-4-11-9(5-10)6-12(16-11)13(17)15-7-8-1-2-8/h3-6,8,16H,1-2,7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUCXTAFTDZCKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC3=C(N2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-5-fluoro-1H-indole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R)-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidin-3-ol](/img/structure/B7501814.png)

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B7501838.png)





![3,6-Dimethyl-1-pyridin-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B7501871.png)
